molecular formula C15H18N2O3 B5883806 methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate

methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate

Cat. No. B5883806
M. Wt: 274.31 g/mol
InChI Key: VGWUXHLTKZAJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate, also known as MIPT, is a synthetic compound that belongs to the class of tryptamine analogs. MIPT is a potent serotonin receptor agonist and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

Methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate acts as a potent agonist of the serotonin receptor, which leads to the activation of various signaling pathways in the brain and other tissues. This activation can result in a wide range of physiological and biochemical effects, including changes in mood, appetite, and sleep patterns.
Biochemical and Physiological Effects
methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can lead to changes in mood and behavior. It has also been shown to affect the activity of various neurotransmitters, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

Methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate has several advantages for use in lab experiments. It is a potent and selective agonist of the serotonin receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate also has several limitations, including its potential for toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate. One area of interest is the development of new analogs of methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate for the treatment of various psychiatric and neurological disorders. Finally, there is a need for further research on the mechanism of action of methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate and its effects on various physiological processes.

Synthesis Methods

Methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate can be synthesized using various methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Mannich reaction. The most common method for synthesizing methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate is the Mannich reaction, which involves the condensation of tryptamine with isopropylamine and methyl acetoacetate.

Scientific Research Applications

Methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin receptor, which is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep.

properties

IUPAC Name

methyl 1-[2-oxo-2-(propan-2-ylamino)ethyl]indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)16-14(18)9-17-7-6-11-4-5-12(8-13(11)17)15(19)20-3/h4-8,10H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUXHLTKZAJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[2-oxo-2-(propan-2-ylamino)ethyl]indole-6-carboxylate

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